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Compound of Interest

Compound Name: D[LEU4,LYS8]-VP TFA

Cat. No.: B561572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and

biochemical properties of D[LEU4,LYS8]-VP TFA, a selective agonist of the vasopressin V1b

receptor. The information presented herein is compiled from peer-reviewed scientific literature

and is intended to serve as a comprehensive resource for researchers engaged in the study of

vasopressin receptor signaling and related drug development.

Core Compound: D[LEU4,LYS8]-VP TFA
D[LEU4,LYS8]-VP is a synthetic analog of arginine vasopressin (AVP). The designation "TFA"

indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion for

purified peptides. This analog was specifically designed to exhibit high selectivity for the

vasopressin V1b receptor subtype.

Quantitative Data Summary
The in vitro binding affinities and functional potencies of D[LEU4,LYS8]-VP have been

determined through a series of radioligand binding and cell-based functional assays. The key

quantitative parameters are summarized in the tables below.

Table 1: Receptor Binding Affinity of D[LEU4,LYS8]-VP
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Receptor Subtype Species Radioligand Ki (nM)

V1b Rat [3H]AVP 0.16

V1b Human [3H]AVP 0.52

V1b Mouse [3H]AVP 1.38

V1a Rat [3H]AVP 118

V2 Rat [3H]AVP >1000

Oxytocin (OT) Rat [3H]AVP 136

Data compiled from Pena A, et al. (2007). Endocrinology. 148(9):4136-46.

Table 2: Functional Activity of D[LEU4,LYS8]-VP
Assay Cell Line Receptor Parameter Value (nM)

Phospholipase C

Activation
AtT20 cells Rat V1b Kact 1.1

Phospholipase C

Activation
CHO cells Human V1b Kact 1.8

Kact represents the concentration required for half-maximal activation. Data extracted from

Pena A, et al. (2007). Endocrinology. 148(9):4136-46.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by D[LEU4,LYS8]-VP at

the V1b receptor and the general workflows for the experimental procedures used in its

characterization.
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V1b Receptor Signaling Pathway for D[LEU4,LYS8]-VP.
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Radioligand Binding Assay Workflow
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Workflow for Radioligand Binding Assay.
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Phospholipase C (PLC) Assay Workflow
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Workflow for Phospholipase C (PLC) Assay.
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Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based

on the procedures described in the primary literature, supplemented with standard laboratory

practices.

Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of D[LEU4,LYS8]-VP for the

vasopressin V1b receptor.

1. Materials:

Cell Membranes: Membranes prepared from cells stably expressing the vasopressin

receptor of interest (e.g., V1b, V1a, V2, OT).

Radioligand: [3H]Arginine Vasopressin ([3H]AVP).

Test Compound: D[LEU4,LYS8]-VP TFA.

Non-specific Binding Control: Unlabeled Arginine Vasopressin (AVP) at a high concentration

(e.g., 1 µM).

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI).

Scintillation Cocktail.

96-well plates.

Filtration apparatus.

Scintillation counter.

2. Procedure:
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Prepare serial dilutions of D[LEU4,LYS8]-VP in binding buffer.

In a 96-well plate, add in the following order:

Binding buffer.

Cell membranes (typically 20-50 µg of protein per well).

D[LEU4,LYS8]-VP at various concentrations (for competition curve) or buffer (for total

binding) or 1 µM AVP (for non-specific binding).

[3H]AVP at a final concentration close to its Kd value (typically 1-2 nM).

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters

using a cell harvester.

Wash the filters three times with ice-cold wash buffer.

Dry the filters and place them in scintillation vials.

Add scintillation cocktail to each vial and allow to equilibrate.

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the D[LEU4,LYS8]-VP

concentration.

Determine the IC50 value (the concentration of D[LEU4,LYS8]-VP that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Phospholipase C (PLC) Functional Assay
This assay measures the ability of D[LEU4,LYS8]-VP to stimulate the production of inositol

phosphates (IPs), a downstream signaling event of V1b receptor activation.

1. Materials:

Cell Line: AtT20 or CHO cells stably expressing the rat or human V1b receptor, respectively.

[3H]myo-inositol.

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM).

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing 10 mM LiCl.

Test Compound: D[LEU4,LYS8]-VP TFA.

Quenching Solution: 0.4 M HCl.

Anion-exchange resin (e.g., Dowex AG1-X8).

Elution Buffers:

Glycerophosphoinositol wash: 1 M myo-inositol.

Total IPs elution: 1 M ammonium formate / 0.1 M formic acid.

Scintillation Cocktail.

24-well plates.

2. Procedure:

Seed the cells in 24-well plates and grow to near confluency.

Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48

hours.

Wash the cells with stimulation buffer.
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Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15 minutes at 37°C.

Add D[LEU4,LYS8]-VP at various concentrations to the wells and incubate for 30-60 minutes

at 37°C.

Terminate the stimulation by aspirating the medium and adding ice-cold quenching solution.

Extract the soluble inositol phosphates.

Apply the extracts to anion-exchange columns.

Wash the columns to remove free inositol.

Elute the total inositol phosphates.

Add the eluate to scintillation vials with scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

Plot the amount of [3H]inositol phosphates produced (in cpm or dpm) against the logarithm

of the D[LEU4,LYS8]-VP concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the

Kact (EC50) and the maximum response (Emax).

Mitogen-Activated Protein Kinase (MAPK) Activation
Assay (ERK1/2 Phosphorylation)
This protocol describes the detection of phosphorylated ERK1/2 by Western blotting to assess

the activation of the MAPK cascade following V1b receptor stimulation.

1. Materials:

Cell Line: AtT20 cells stably expressing the rat V1b receptor.

Serum-free medium.
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Test Compound: D[LEU4,LYS8]-VP TFA.

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Assay Reagent (e.g., BCA assay).

SDS-PAGE gels and electrophoresis apparatus.

PVDF membrane.

Transfer buffer and Western blot transfer system.

Blocking Buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

Primary Antibodies:

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).

Rabbit anti-total-ERK1/2.

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

Chemiluminescent substrate (ECL).

Imaging system (e.g., ChemiDoc).

2. Procedure:

Seed cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for at least 4 hours prior to stimulation.

Stimulate the cells with various concentrations of D[LEU4,LYS8]-VP for a predetermined time

(e.g., 5-15 minutes) at 37°C.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant.
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Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

(Optional but recommended) Stripping and Re-probing: Strip the membrane and re-probe

with the antibody against total ERK1/2 to normalize for protein loading.

3. Data Analysis:

Quantify the band intensities using densitometry software.

Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2 for each sample.

Plot the normalized phospho-ERK1/2 levels against the logarithm of the D[LEU4,LYS8]-VP

concentration to generate a dose-response curve.

This technical guide provides a foundational understanding of the in vitro characteristics of

D[LEU4,LYS8]-VP TFA. For further details and specific experimental nuances, it is

recommended to consult the primary research article by Pena et al. (2007).

To cite this document: BenchChem. [In Vitro Characterization of D[LEU4,LYS8]-VP TFA: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b561572#in-vitro-characterization-of-d-leu4-lys8-vp-
tfa]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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